molecular formula C7H4N2O2 B136860 1H-Pyrrolo[3,2-b]pyridine-2,3-dione CAS No. 153072-89-0

1H-Pyrrolo[3,2-b]pyridine-2,3-dione

Cat. No.: B136860
CAS No.: 153072-89-0
M. Wt: 148.12 g/mol
InChI Key: FVYFYUSRNVYACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-b]pyridine-2,3-dione is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-2,3-dione has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Future Directions

The development of 1H-Pyrrolo[3,2-b]pyridine derivatives targeting FGFR has promising prospects . These compounds could potentially be used in the treatment of various cancers .

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with maleic anhydride under reflux conditions can yield the desired compound. Industrial production methods may involve optimized versions of these synthetic routes to ensure higher yields and purity.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyridine ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary based on the desired transformation.

    Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups.

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridine-2,3-dione can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine: This compound has a different ring fusion pattern, leading to distinct chemical and biological properties.

    1H-Pyrrolo[3,4-b]pyridine: Another isomer with unique reactivity and applications.

    1H-Pyrrolo[2,3-c]pyridine:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-6-5-4(9-7(6)11)2-1-3-8-5/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYFYUSRNVYACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505500
Record name 1H-Pyrrolo[3,2-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153072-89-0
Record name 1H-Pyrrolo[3,2-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.